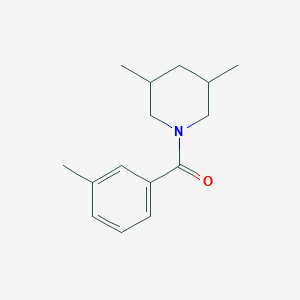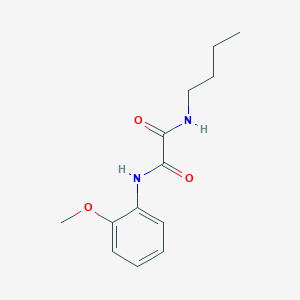![molecular formula C14H23ClN2 B5200313 3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride](/img/structure/B5200313.png)
3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as Memantine hydrochloride, which is a medication used to treat Alzheimer's disease. However,
Wirkmechanismus
3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride acts as a non-competitive antagonist of NMDA receptors. It binds to the receptor's Mg2+ site and prevents the influx of calcium ions into the neuron. This activity reduces the excitotoxicity caused by excessive calcium influx and the subsequent neuronal damage.
Biochemical and Physiological Effects
The use of this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been reported to reduce the severity of symptoms in Parkinson's disease and multiple sclerosis. Additionally, this compound has been shown to have a neuroprotective effect by reducing neuronal damage caused by ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride in lab experiments include its high selectivity for NMDA receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using this compound include its short half-life and the potential for the development of tolerance with prolonged use.
Zukünftige Richtungen
The future directions for the use of 3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride include exploring its potential use in the treatment of other neurological disorders such as epilepsy, traumatic brain injury, and stroke. Further research is also needed to optimize the dosing and administration of this compound to maximize its therapeutic effects while minimizing its potential side effects. Additionally, the development of more potent and selective NMDA receptor antagonists may provide additional benefits in the treatment of neurological disorders.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in the treatment of various neurological disorders. Its ability to block NMDA receptors and reduce excitotoxicity has made it an attractive candidate for further research. While its advantages and limitations for lab experiments have been identified, future research is needed to explore its full potential and optimize its use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride involves the reaction of 1-Adamantylamine with methyl acrylate to obtain 3-(1-adamantylamino)propyl methacrylate. The obtained product is then hydrolyzed using hydrochloric acid to obtain this compound.
Wissenschaftliche Forschungsanwendungen
3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride has been widely used in scientific research due to its ability to block N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in synaptic plasticity, learning, and memory. Therefore, the use of this compound has been explored in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-[1-adamantyl(methyl)amino]propanenitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-16(4-2-3-15)14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13H,2,4-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIZVCLJVAOGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5200240.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5200242.png)
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-1-butanamine](/img/structure/B5200255.png)
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5200264.png)
![N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5200270.png)
![N-{[(2-furylmethyl)thio]acetyl}glycine](/img/structure/B5200274.png)


![[1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5200302.png)
![[1-(2,3-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5200319.png)

![4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate](/img/structure/B5200329.png)

